Cas no 380873-14-3 (1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one)

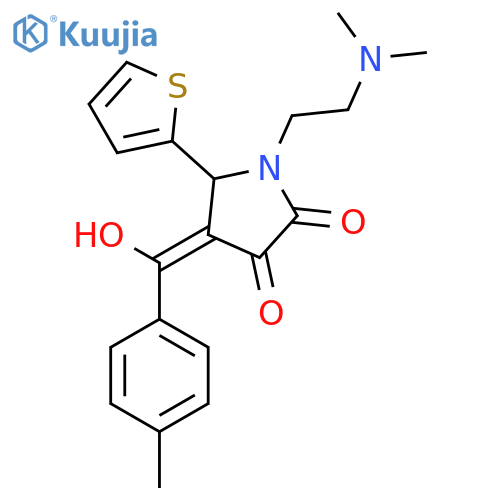

380873-14-3 structure

商品名:1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 化学的及び物理的性質

名前と識別子

-

- 1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

- 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

- AB00114882-01

- Oprea1_849785

- AKOS000528127

- (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

- F1128-0171

- 380873-14-3

- 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

- Z56865724

-

- インチ: 1S/C20H22N2O3S/c1-13-6-8-14(9-7-13)18(23)16-17(15-5-4-12-26-15)22(11-10-21(2)3)20(25)19(16)24/h4-9,12,17,23H,10-11H2,1-3H3/b18-16+

- InChIKey: MARNWLXIZADNBK-FBMGVBCBSA-N

- ほほえんだ: S1C=CC=C1C1/C(=C(/C2C=CC(C)=CC=2)\O)/C(C(N1CCN(C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 370.13511374g/mol

- どういたいしつりょう: 370.13511374g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 582

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 89.1Ų

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1128-0171-5μmol |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-4mg |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-20μmol |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-2μmol |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-3mg |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-15mg |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-5mg |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-20mg |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-1mg |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1128-0171-30mg |

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |

380873-14-3 | 90%+ | 30mg |

$119.0 | 2023-07-28 |

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

380873-14-3 (1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 68551-17-7(Isoalkanes, C10-13)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量